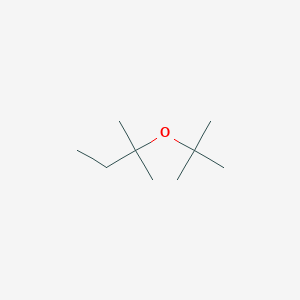![molecular formula C19H16O5 B14284328 Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate CAS No. 160420-56-4](/img/structure/B14284328.png)
Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a methoxybenzoyl group and an acetate ester. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate typically involves the condensation of 4-methoxybenzoyl chloride with 2-benzofuran-1-yl acetic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of benzyl alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Ethyl (4-methylbenzoyl)acetate: Similar structure with an ethyl ester instead of a methyl ester.
Ethyl (3-methoxybenzoyl)acetate: Similar structure with a methoxy group at the meta position.
Methyl benzoate: A simpler ester with a benzoyl group.
Uniqueness: Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate is unique due to the presence of the benzofuran ring system, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
160420-56-4 |
|---|---|
Molekularformel |
C19H16O5 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
methyl 2-[3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate |
InChI |
InChI=1S/C19H16O5/c1-22-13-9-7-12(8-10-13)18(21)19-15-6-4-3-5-14(15)16(24-19)11-17(20)23-2/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
KWECGPVNVFBMJR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=C(O2)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


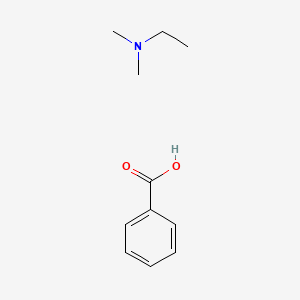

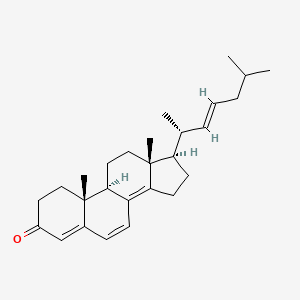
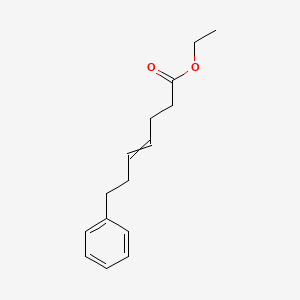
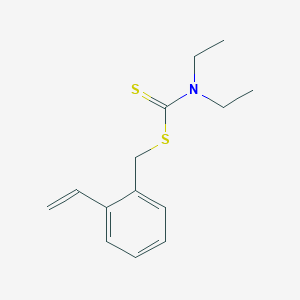


![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
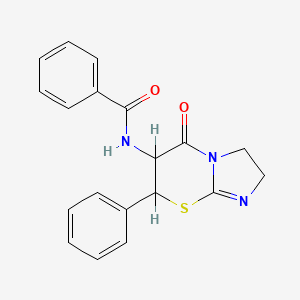
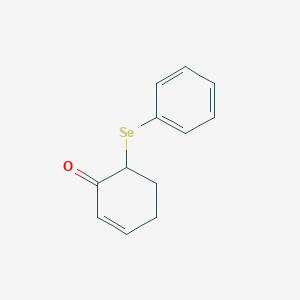

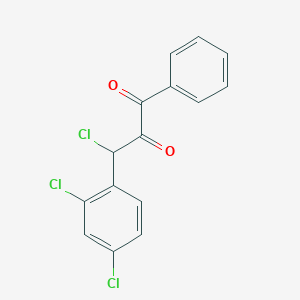
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
